molecular formula C20H15BrN2O3 B2986574 2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 256458-68-1

2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No. B2986574
CAS RN: 256458-68-1
M. Wt: 411.255
InChI Key: WAZRFDFJZBLOMQ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on 2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate. One potential direction is to investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Finally, this compound may also have potential applications in other fields such as material science and catalysis, which warrant further investigation.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate involves the reaction of 2-(1H-indol-3-yl)ethanol with 5-bromo-1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c21-13-5-6-18-15(9-13)16(11-23-18)19(24)20(25)26-8-7-12-10-22-17-4-2-1-3-14(12)17/h1-6,9-11,22-23H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZRFDFJZBLOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCOC(=O)C(=O)C3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

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